Cas no 2090725-30-5 (4-chloro-5-(4-hydroxypiperidin-1-yl)pyridazin-3(2H)-one)

4-Chloro-5-(4-hydroxypiperidin-1-yl)pyridazin-3(2H)-one is a heterocyclic compound featuring a pyridazinone core substituted with a chloro group and a 4-hydroxypiperidin-1-yl moiety. This structure imparts unique reactivity and potential biological activity, making it a valuable intermediate in pharmaceutical and agrochemical research. The presence of both chloro and hydroxyl groups enhances its versatility for further functionalization, enabling the synthesis of more complex derivatives. Its well-defined molecular architecture ensures consistent performance in synthetic applications, while the hydroxypiperidine moiety may contribute to improved solubility and binding affinity in biologically active compounds. This compound is particularly useful in medicinal chemistry for the development of targeted small-molecule therapeutics.
4-chloro-5-(4-hydroxypiperidin-1-yl)pyridazin-3(2H)-one structure
2090725-30-5 structure
Product Name:4-chloro-5-(4-hydroxypiperidin-1-yl)pyridazin-3(2H)-one
CAS No:2090725-30-5
MF:C9H12ClN3O2
MW:229.663480758667
CID:5722381
PubChem ID:121199525
Update Time:2025-10-29

4-chloro-5-(4-hydroxypiperidin-1-yl)pyridazin-3(2H)-one Chemical and Physical Properties

Names and Identifiers

    • 5-chloro-4-(4-hydroxypiperidin-1-yl)-1H-pyridazin-6-one
    • 2090725-30-5
    • starbld0048795
    • F1907-1316
    • AKOS026706900
    • 4-chloro-5-(4-hydroxypiperidin-1-yl)pyridazin-3(2H)-one
    • Inchi: 1S/C9H12ClN3O2/c10-8-7(5-11-12-9(8)15)13-3-1-6(14)2-4-13/h5-6,14H,1-4H2,(H,12,15)
    • InChI Key: RUIYYFOKCCPRLW-UHFFFAOYSA-N
    • SMILES: ClC1C(NN=CC=1N1CCC(CC1)O)=O

Computed Properties

  • Exact Mass: 229.0618043g/mol
  • Monoisotopic Mass: 229.0618043g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 332
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 64.9Ų

4-chloro-5-(4-hydroxypiperidin-1-yl)pyridazin-3(2H)-one Pricemore >>

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Additional information on 4-chloro-5-(4-hydroxypiperidin-1-yl)pyridazin-3(2H)-one

4-Chloro-5-(4-hydroxypiperidin-1-yl)pyridazin-3(2H)-one (CAS 2090725-30-5): A Comprehensive Overview

4-Chloro-5-(4-hydroxypiperidin-1-yl)pyridazin-3(2H)-one (CAS 2090725-30-5) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical research and medicinal chemistry. This pyridazinone derivative features a unique molecular structure combining a chlorinated pyridazine core with a 4-hydroxypiperidine moiety, making it a valuable scaffold for drug discovery.

The growing interest in small molecule therapeutics has placed compounds like 4-chloro-5-(4-hydroxypiperidin-1-yl)pyridazin-3(2H)-one at the forefront of modern drug development. Researchers are particularly interested in its potential as a kinase inhibitor or GPCR modulator, given the structural features that mimic several clinically validated pharmacophores.

From a chemical perspective, the pyridazinone core of CAS 2090725-30-5 offers excellent opportunities for structural modification, while the 4-hydroxypiperidine group provides both hydrogen bond donor/acceptor capabilities and improved solubility profiles. This balance of lipophilicity and hydrophilicity makes it particularly interesting for addressing current challenges in drug bioavailability and blood-brain barrier penetration - key topics in contemporary pharmaceutical research.

The synthesis of 4-chloro-5-(4-hydroxypiperidin-1-yl)pyridazin-3(2H)-one typically involves multi-step organic transformations, with careful control of reaction conditions to preserve the sensitive functional groups. Recent advances in green chemistry approaches have led to more sustainable synthetic routes for such N-heterocyclic compounds, addressing the pharmaceutical industry's growing emphasis on environmentally friendly processes.

In the context of current therapeutic trends, this compound shows promise in several areas: neurodegenerative disease research (particularly for targets like PDE inhibitors), metabolic disorder treatments, and anti-inflammatory applications. The presence of both the chloropyridazine and hydroxypiperidine moieties allows for diverse interactions with biological targets, making it a versatile lead compound.

Quality control and characterization of CAS 2090725-30-5 require sophisticated analytical techniques. Modern laboratories employ HPLC-MS, NMR spectroscopy, and X-ray crystallography to verify the compound's purity and confirm its structural integrity - crucial factors given the increasing regulatory requirements for pharmaceutical intermediates.

The commercial availability of 4-chloro-5-(4-hydroxypiperidin-1-yl)pyridazin-3(2H)-one has expanded in recent years, driven by growing demand from contract research organizations and academic research groups. Suppliers now offer various quantities, from milligram-scale for initial screening to kilogram quantities for preclinical development, reflecting its rising importance in drug discovery pipelines.

From a safety perspective, proper handling of pyridazinone derivatives requires standard laboratory precautions. While not classified as highly hazardous, appropriate personal protective equipment should be used when working with this compound, in line with general laboratory safety protocols for organic chemicals.

The future outlook for 4-chloro-5-(4-hydroxypiperidin-1-yl)pyridazin-3(2H)-one appears promising, particularly as computational methods like AI-assisted drug design and molecular docking simulations continue to identify new potential applications for such structurally diverse heterocycles. Its balanced physicochemical properties make it particularly suitable for addressing current challenges in drug discovery, especially in the development of CNS-active compounds.

For researchers interested in exploring this compound further, recent literature highlights its use in developing selective enzyme inhibitors and investigating structure-activity relationships in various pharmacological contexts. The compound's versatility ensures it will likely remain an important tool in medicinal chemistry for years to come.

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